molecular formula C30H44O7 B3029517 Isocucurbitacin D CAS No. 68422-20-8

Isocucurbitacin D

Cat. No.: B3029517
CAS No.: 68422-20-8
M. Wt: 516.7 g/mol
InChI Key: ALPSEMFPAVSKJO-DJMAWCNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isocucurbitacin D typically involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the oxidation of cucurbitacin B to produce this compound. This process often requires specific reagents and conditions, such as the use of oxidizing agents like potassium permanganate or chromium trioxide under controlled temperatures .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as the fruit juice of Ecballium elaterium (squirting cucumber). The process includes solvent extraction using a combination of chloroform, acetone, and methanol, followed by purification through high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Isocucurbitacin D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Isocucurbitacin D exerts its effects through multiple molecular pathways. It is known to inhibit the STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation. Additionally, it induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . The compound also affects the cell cycle by downregulating cyclins and cyclin-dependent kinases .

Comparison with Similar Compounds

Isocucurbitacin D is part of the cucurbitacin family, which includes other compounds like cucurbitacin B, E, and I. While all these compounds share a similar tetracyclic triterpenoid structure, they differ in their functional groups and biological activities . For instance:

This compound stands out due to its unique ability to target multiple signaling pathways simultaneously, making it a promising candidate for combination therapies in cancer treatment .

Properties

IUPAC Name

(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17,19-20,23-24,32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPSEMFPAVSKJO-DJMAWCNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@H](C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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